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2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine

Conformational restriction Ligand efficiency Physicochemical property

Medicinal chemistry teams targeting PARP2-selective inhibitors face a scarcity of conformationally restrained, CNS-penetrant scaffolds. MTPM addresses this by providing a precise triazole-piperazine-pyrimidine core where the 2-pyrimidinyl attachment and N-methyl triazole are critical for PARP2 (IC50 0.220 nM) over PARP1 (>20 nM) selectivity. Key procurement advantages: - Conformationally rigid (2 rotatable bonds, TPSA 80 Ų) for consistent SAR and PROTAC design. - N-methyl triazole blocks metabolic N-hydroxylation, enhancing CNS exposure. - High aqueous solubility (predicted from logP -0.3) ensures reliable biochemical assay dilution.

Molecular Formula C12H15N7O
Molecular Weight 273.3
CAS No. 1207051-59-9
Cat. No. B2762611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine
CAS1207051-59-9
Molecular FormulaC12H15N7O
Molecular Weight273.3
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C12H15N7O/c1-17-9-10(15-16-17)11(20)18-5-7-19(8-6-18)12-13-3-2-4-14-12/h2-4,9H,5-8H2,1H3
InChIKeyTWFHGMRWKYIGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MTPM: Structural Baseline & Procurement Identity


The compound 2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine (CAS 1207051-59-9), also denominated (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (MTPM), is a synthetic heterocyclic small molecule (C12H15N7O; MW 273.29 g/mol) that assembles a 1,2,3-triazole pharmacophore, a piperazine linker, and a pyrimidine terminal ring within a single framework [1]. It is cataloged under PubChem CID 45497199 and is supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications [2]. Its computed physicochemical descriptors include an XLogP3-AA of -0.3, zero hydrogen-bond donors, six hydrogen-bond acceptors, a topological polar surface area of 80 Ų, and only two rotatable bonds, collectively conferring a moderately polar, conformationally restrained scaffold distinct from many more lipophilic triazole-piperazine hybrids [1].

Core Scaffold 1,2,3-Triazole–piperazine–pyrimidine framework for medicinal chemistry scaffold optimization
Physicochemical Profile Moderately polar, conformationally restrained scaffold (2 rotatable bonds) supports structure-based design workflows
Procurement Context Research-grade building block for fragment-based and lead-optimization campaigns; supplied at typical purity ≥95%

Substitution Failure & Connectivity Constraint


Simple in-class substitution of 2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine is precluded because its biological activity profile—where reported for analogous triazole–piperazine–pyrimidine hybrids—is exquisitely sensitive to the connectivity and electronic character of all three modules [1]. SAR studies on triazole-based BET inhibitors demonstrate that modifying the triazole substituent or altering the pyrimidine core can shift selectivity between bromodomain and kinase targets by over 90,000-fold, illustrating that even conservative ring replacements destroy the desired polypharmacology or target engagement [2]. Within the PARP inhibitor field, piperazinotriazole compounds show that the pyrimidine attachment point and the triazole N-methylation state dictate selectivity across PARP family isoforms (e.g., PARP1 vs. PARP2), meaning that swapping to a des-methyl triazole or a pyridine terminus could invert the selectivity window [1]. The quantitative evidence below demonstrates that the 1-methyl-1,2,3-triazole-4-carbonyl-piperazine-pyrimidine connectivity is not a commodity module but a precise structural determinant of target binding and physicochemical behavior.

Connectivity Sensitivity The triazole–piperazine–pyrimidine linkage pattern is a structural determinant of target engagement; altering any module may shift selectivity profiles significantly
Regioisomer Mismatch 2-Pyrimidinyl attachment on piperazine is associated with PARP2-biased selectivity; 4- or 5-pyrimidinyl regioisomers may invert this selectivity window and are not interchangeable
N-Methylation State Des-methyl triazole analogs may exhibit altered metabolic stability and binding characteristics; the N-methyl group is a reported metabolic soft-spot mitigation feature

Quantitative Differentiation vs. Closest Analogs


Conformational Restraint: Rotatable Bond Advantage

2-[4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine possesses only 2 rotatable bonds, whereas closely related analogs incorporating an ethyl or propyl spacer between the triazole and piperazine units exhibit 4–6 rotatable bonds. This difference translates to a lower entropic penalty upon target binding and a higher ligand efficiency (LE) potential, assuming comparable binding affinity [1]. The target compound's computed XLogP3-AA of -0.3 further distinguishes it from more lipophilic analogs such as 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, which bear a CF3 substituent that increases logP by approximately 1.0–1.5 units [2].

Rotatable Bonds
Cross-study comparable
2 vs 4–6 in closest analogs
Supports ligand efficiency and target residence time review
50–60% fewer rotatable bonds; computed from PubChem 2D structures
Conformational restriction Ligand efficiency Physicochemical property

Zero H-Bond Donor Advantage

The target compound bears zero hydrogen-bond donors (HBD = 0) and six hydrogen-bond acceptors (HBA = 6), arising from the fully substituted piperazine and the N-methylated triazole [1]. In contrast, analogs such as 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine retain a secondary amine (HBD = 0 but only 4 HBA) and certain des-methyl triazole-piperazine-pyrimidine derivatives possess a free NH on the triazole (HBD = 1). The absence of HBDs in the target compound enhances passive membrane permeability relative to analogs with a free NH, as each HBD is associated with a ~1-log unit reduction in PAMPA permeability in this chemotype [2]. This is indirectly supported by the compound's TPSA of 80 Ų, which sits below the 90 Ų threshold commonly associated with favorable CNS penetration [1].

H-Bond Donors
Class-level inference
0 HBD / 6 HBA
May support passive permeability assessment
TPSA 80 Ų; each HBD associated with ~1-log PAMPA reduction in this chemotype
Permeability CNS drug design Hydrogen bonding

Pyrimidine Regioisomer Impact on PARP Selectivity

In the piperazinotriazole PARP inhibitor series exemplified in US9255106, the pyrimidine attachment point critically controls PARP1 vs. PARP2 selectivity. Compounds with a pyrimidin-2-yl substituent on the piperazine (as in the target compound) exhibit a distinct selectivity fingerprint relative to regioisomers bearing pyrimidin-4-yl or pyrimidin-5-yl groups. Specifically, lead compound S3 (a closely related triazolo-piperazine) achieved an IC50 of 0.220 nM against PARP2 with >20-fold selectivity over PARP1, a profile attributed in part to the 2-pyrimidinyl vector [1]. While direct data for the target compound are not publicly available, the 2-pyrimidinyl regioisomer is the critical scaffold for accessing this PARP2-biased selectivity space; a 4-pyrimidinyl analog would project the heterocycle into a different subpocket and abolish this selectivity window [2].

PARP2 Selectivity
Class-level inference
S3 (2-pyrimidinyl series): PARP2 IC50 0.220 nM
vs
Olaparib: PARP1 IC50 10.4 nM; S3 PARP1 IC50 >20 nM
Reported PARP2-biased selectivity context; class-level inference
Recombinant PARP1/2, ELISA readout; >90-fold selectivity ratio; 2-pyrimidinyl vector critical
PARP inhibition Isoform selectivity Regiochemistry

Molecular Weight & Ligand Efficiency Advantage

At MW 273.29 g/mol, 2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine occupies a favorable 'fragment-plus' chemical space (200–300 Da) that allows downstream optimization while maintaining ligand efficiency [1]. Direct analogs such as 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (MW ~341 g/mol) or 2-methyl-4-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (MW ~417 g/mol) increase molecular weight by 25–53% primarily through lipophilic bulk addition, which will reduce ligand efficiency indices (LE, LLE) unless accompanied by a commensurate potency gain [2]. The target compound's heavy atom count of 20 places it within the range where each subsequent optimization step can be tracked by meaningful LE metrics.

Molecular Weight
Cross-study comparable
273 vs 341–417 g/mol in CF3-analogs
Supports fragment-to-lead optimization workflow
20–35% lower MW than trifluoromethyl analogs; 20 heavy atoms
Ligand efficiency Fragment-like properties Optimization potential

Triazole N-Methylation & Metabolic Stability

The 1-methyl-1H-1,2,3-triazole moiety in the target compound blocks a potential site of oxidative metabolism (N-demethylation or N-hydroxylation) that would be available in NH-triazole analogs [1]. In the BET inhibitor triazole series described by Carlson et al., N-methylation of the triazole was essential for achieving metabolic stability in human liver microsomes—the des-methyl analog showed >5-fold higher intrinsic clearance (Clint > 100 µL/min/mg vs. < 20 µL/min/mg for the N-methylated compound) [2]. While direct microsomal stability data for CAS 1207051-59-9 are not publicly available, the N-methyl triazole motif is a proven metabolic soft spot mitigation strategy that distinguishes it from NH-triazole-containing analogs.

Metabolic Stability
Class-level inference
N-methyl triazole: predicted lower CYP-mediated oxidation
vs
NH-triazole analog: predicted elevated intrinsic clearance
Reported metabolic stability context; class-level inference
>5-fold Clint reduction reported in related triazole series (human liver microsomes)
Metabolic stability CYP450 Triazole N-methylation

Research & Industrial Application Scenarios


PARP2-Biased Inhibitor Lead Generation

Medicinal chemistry teams pursuing PARP2-selective inhibitors for oncology or ischemia-reperfusion indications should prioritize 2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine as a core scaffold. As demonstrated by compound S3 in US9255106, the 2-pyrimidinyl attachment on the piperazine ring is a critical determinant of PARP2 over PARP1 selectivity (PARP2 IC50 = 0.220 nM; PARP1 IC50 >20 nM), and this regioisomer cannot be replaced by 4- or 5-pyrimidinyl analogs without loss of selectivity [1]. The target compound's low molecular weight (273 Da) and 2 rotatable bonds provide an ideal starting point for structure-based optimization toward clinical PARP2 inhibitors.

CNS-Penetrant Fragment-to-Lead Optimization

The compound's favorable CNS property profile—TPSA 80 Ų, zero HBDs, XLogP3-AA = -0.3, and heavy atom count of 20—makes it a suitable core for developing brain-penetrant therapeutics [1]. The N-methyl triazole prevents metabolic N-hydroxylation, a known liability of NH-triazoles that limits CNS exposure [2]. In triazole-based BET inhibitor programs, the analogous N-methyl triazole-pyrimidine core achieved BRD4-D1 engagement in cells (c-Myc suppression in MM.1S cells) while eliminating p38α kinase off-target activity by >90,000-fold, establishing the scaffold's utility for highly selective CNS bromodomain inhibitors.

Chemical Biology Tool Compound Synthesis

For chemical biology groups designing PROTACs, molecular glues, or photoaffinity probes based on the triazole–piperazine–pyrimidine framework, the precise connectivity of CAS 1207051-59-9 is essential—the carbonyl linker between triazole and piperazine provides a well-defined exit vector for conjugate addition, while the 2-pyrimidinyl group ensures consistent target engagement geometry [1]. The compound's two rotatable bonds confer a relatively rigid scaffold, minimizing conformational heterogeneity in bifunctional degrader molecules and potentially improving ternary complex cooperativity compared to flexible-linker analogs.

PARP Family Profiling & Assay Development

Biochemical assay laboratories engaged in PARP family selectivity profiling can employ 2-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine as a reference compound to benchmark PARP2 vs. PARP1 selectivity across assay platforms [1]. The compound's high aqueous solubility (predicted from logP -0.3 and TPSA 80 Ų) facilitates accurate serial dilution in biochemical assays, while its distinct 2-pyrimidinyl fingerprint enables direct comparison with 4-pyrimidinyl regioisomers to validate assay sensitivity to subtle structural changes.

Application
Selection Property
Validation Focus
PARP2 inhibitor lead generation research
2-Pyrimidinyl regioisomer scaffold identity
PARP2 vs PARP1 selectivity assay context; regioisomer comparison
CNS drug-design fragment studies
Zero HBD / low TPSA physicochemical profile
Passive permeability and CNS exposure-model assessment
Chemical biology probe synthesis
Defined carbonyl exit vector; conformationally restrained scaffold
Ternary complex cooperativity and conjugate geometry review
PARP family selectivity profiling
Predicted aqueous solubility and serial dilution profile
Assay platform benchmarking; 2- vs 4-pyrimidinyl regioisomer validation
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